Busulfan

Hematopoietic Stem Cell Transplantation Pediatric Non-Malignant Disease Conditioning Regimen Comparison

Ensure HSCT safety with analytical reference standards for hydrolytically unstable Busulfan. Mitigates degradation to toxic MSA; GC-FID/IC methods enable precise impurity quantitation without derivatization. Vital for TDM (AUC 80-100 mg*h/L), batch compliance (MSA ≤0.15%), and stability studies.

Molecular Formula C6H14O6S2
Molecular Weight 246.3 g/mol
CAS No. 55-98-1
Cat. No. B1668071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBusulfan
CAS55-98-1
SynonymsBSF;  Bussulfam;  Busulfanum;  busulphan;  glyzophrol;  methanesulfonic acid tetramethylene ester;  Myeleukon;  Myeloleukon;  Myelosan;  Mylecytan;  Sulfabutin;  tetramethylene bis(methanesulfonate);  US brand names: Busulfex;  Mitosan;  Myleran;  Foreign brand names: Mielucin;  Misulban;  Misulfan;  Abbreviations: BU;  BUS;  Code names: CB2041;  GT41;  WR19508;  Chemical structure names: ;  14bis(methanesulfonoxy)butane;  14bitanediol dimethanesulfonate esters;  14butanediol dimethylsulfonate;  14di(methanesulfonyloxy)butane;  14di(methylsulfonyloxy)butane.
Molecular FormulaC6H14O6S2
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCCCOS(=O)(=O)C
InChIInChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3
InChIKeyCOVZYZSDYWQREU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityDecomposes (NTP, 1992)
Solubility in acetone at 25 °C: 2.4 g/100mL;  in alcohol: 0.1g/100 mL. Practically insoluble in water but will dissolve slowly as hydrolysis takes place.
5.16e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Busulfan (CAS 55-98-1) for Conditioning Regimens and Analytical Method Development: Procurement and Scientific Selection Overview


Busulfan (1,4-butanediol dimethanesulfonate, CAS 55-98-1, C6H14O6S2, MW 246.3) is a bifunctional alkylating antineoplastic agent with a narrow therapeutic index [1]. It is a white crystalline powder with a melting point of 114-117°C, freely soluble in acetone and acetonitrile, but very slightly soluble in water where it undergoes hydrolysis . Its unique hydrolytic instability and the clinical consequences of its high inter-individual pharmacokinetic variability necessitate rigorous purity profiling and precise quantitation, which are the primary drivers for procurement decisions in both clinical and analytical settings [2].

Why Generic Substitution of Busulfan is Not Straightforward: Purity and Analytical Traceability as Procurement Imperatives


Generic substitution of Busulfan is critically constrained by the compound's inherent hydrolytic instability and its unique analytical detection challenges. Busulfan rapidly degrades in aqueous environments to form methanesulfonic acid (MSA), a toxic impurity, and tetrahydrofuran, making the impurity profile of a given batch highly dependent on manufacturing controls and storage history [1]. Furthermore, its lack of a strong UV chromophore renders standard HPLC-UV methods insensitive without complex derivatization, creating a high barrier to reliable quality control [2]. Therefore, procurement decisions cannot be based on chemical identity alone; they are fundamentally driven by the availability of validated, stability-indicating analytical methods and comprehensive impurity reference standards, which ensure batch-to-batch consistency and patient safety [3].

Quantitative Differentiators for Busulfan (CAS 55-98-1) vs. Treosulfan and Cyclophosphamide: A Head-to-Head Evidence Guide for Scientific Procurement


Busulfan vs. Treosulfan: Superior Graft Failure Rate in Pediatric Non-Malignant Disease Transplantation

A randomized phase 2 trial directly comparing intravenous Busulfan and Treosulfan in children with non-malignant diseases undergoing allogeneic HSCT found a significantly lower rate of graft failure with Busulfan. While freedom from treatment-related mortality (TRM) was 90.0% for Busulfan versus 100.0% for Treosulfan, the graft failure rate was substantially higher in the Treosulfan arm [1]. This key difference can be a decisive factor in regimen selection.

Hematopoietic Stem Cell Transplantation Pediatric Non-Malignant Disease Conditioning Regimen Comparison

Busulfan vs. Treosulfan: Comparable 4-Year Overall Survival in Myelofibrosis with Reduced-Intensity Regimens

A large, multicenter retrospective study of 1115 myelofibrosis patients compared outcomes after HCT using either Busulfan/Fludarabine (n=902) or Treosulfan/Fludarabine (n=213). The analysis found no statistically significant difference in 4-year overall survival (OS) between the two alkylators when used as part of reduced-intensity conditioning (RIC) [1]. This evidence supports the interchangeability of Busulfan and Treosulfan from an efficacy standpoint in this specific patient population, allowing procurement decisions to be guided by other factors like cost or toxicity profile.

Myelofibrosis Allogeneic HCT Conditioning Regimen Survival Analysis

Analytical Differentiation: A Validated USP GC-FID Method for Simultaneous Busulfan and Organic Impurity Quantitation

A critical analytical challenge for Busulfan is its poor UV absorbance, which complicates HPLC-UV analysis. A GC-FID method was developed and validated by the USP to address this gap, enabling direct, derivatization-free quantitation of both Busulfan and its key process impurity, 1,4-butanediol, in a single run [1]. This method provides a compendial-grade solution that is more robust and accessible than LC-MS/MS methods and fills a specific void in current pharmacopeial monographs which lack a dedicated organic impurities procedure [2].

Analytical Method Validation Quality Control Gas Chromatography Impurity Profiling

Stability and Impurity Control: USP-Compliant Ion Chromatography Method for Methanesulfonic Acid (MSA) Quantification

Busulfan hydrolyzes to methanesulfonic acid (MSA), a toxic and stability-indicating impurity. A study evaluating the USP monograph limit test for MSA using ion chromatography found that under standard conditions, one of three tested commercial batches exceeded the 0.15% MSA limit [1]. The study also validated a modified protocol that extends the sample analysis window to 30 hours, providing greater operational flexibility while maintaining pharmacopeial compliance [2].

Stability-Indicating Method Ion Chromatography Degradation Impurity Quality Control

Busulfan vs. Cyclophosphamide Combination Regimens: Comparable Survival but Potential Safety Advantage for Fludarabine over Cyclophosphamide

A systematic review and meta-analysis comparing myeloablative conditioning (MAC) with Busulfan/Fludarabine (BuFlu) versus Busulfan/Cyclophosphamide (BuCy) in adult AML and MDS patients found no statistically significant difference in overall survival (OS) at 1, 2, or 5 years [1]. The analysis, however, noted a trend towards fewer toxicities with the BuFlu regimen [2]. This positions BuFlu as a viable and potentially safer alternative to the traditional BuCy regimen, influencing the selection of the companion drug when procuring Busulfan for conditioning protocols.

Hematopoietic Stem Cell Transplant Acute Myeloid Leukemia Myelodysplastic Syndromes Conditioning Regimen

Intravenous vs. Oral Busulfan Formulations: The Pharmacokinetic Advantage for IV Busulfan

The high inter- and intra-patient pharmacokinetic variability of oral Busulfan, with up to three-fold differences in clearance, significantly complicates dosing and increases the risk of both toxicity and graft failure [1]. Intravenous (IV) Busulfan formulations, as described in foundational patents, were developed to provide more predictable and improved bioavailability, thereby optimizing high-dose therapy and reducing the variability associated with oral administration [2]. This directly addresses a major limitation of the oral formulation, making IV Busulfan the preferred choice in many modern transplant protocols.

Pharmacokinetics Therapeutic Drug Monitoring Formulation Science Bioavailability

High-Impact Application Scenarios for Busulfan (CAS 55-98-1) Driven by Analytical and Clinical Evidence


Quality Control and Compendial Testing of Busulfan API and Drug Products

Procure Busulfan analytical reference standards and validated methods for quality control laboratories. The USP-developed GC-FID method provides a reliable, derivatization-free platform for the simultaneous quantitation of Busulfan and its process impurity, 1,4-butanediol, directly addressing the gap in existing pharmacopeial monographs [1]. Furthermore, the IC method for MSA quantitation is essential for ensuring batch-to-batch compliance with the USP limit of 0.15% for this key degradation product [2].

Therapeutic Drug Monitoring (TDM) in Clinical Transplant Pharmacies

Implement a validated UHPLC-UV or UPLC-MS/MS assay for Busulfan TDM. The high inter-patient PK variability necessitates TDM to achieve a target AUC of 80–100 mg*h/L, a practice strongly recommended by the EBMT to reduce toxicity and graft failure [3]. The availability of validated, rapid-turnaround methods like the UHPLC-UV assay with a 0.5 µg/mL LOQ [4] is a critical procurement requirement for hospital pharmacies managing HSCT patients.

Preclinical Development of Novel Conditioning Regimens or Formulations

Source high-purity Busulfan for investigating novel drug combinations, such as Busulfan/Fludarabine versus Busulfan/Cyclophosphamide, or for developing improved formulations. The existing head-to-head clinical data provides a robust efficacy and safety baseline for designing new comparative studies [5]. Additionally, the foundational patents for stable parenteral and liposomal formulations [6] offer a platform for further pharmaceutical development aimed at optimizing bioavailability and reducing toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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